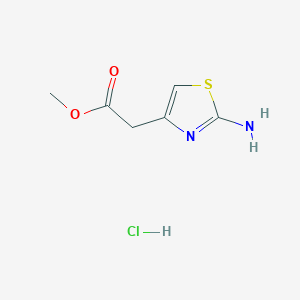

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride

Descripción

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride (CAS RN: 76629-18-0) is a thiazole derivative with the molecular formula C₆H₉ClN₂O₂S and a molecular weight of 208.66 g/mol . Structurally, it consists of a 2-aminothiazole ring linked to a methyl ester group via an acetic acid backbone, with a hydrochloride counterion. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly for antibiotics like cephalosporins, due to the reactivity of its amino and ester functional groups .

Key properties include:

Propiedades

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-5(9)2-4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJYTHCPIQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424935 | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-18-0 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76629-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Classical Synthetic Route: Thiourea-Based Methods

Theoretical Foundation

The classical approach to synthesizing thiazole rings involves the Hantzsch thiazole synthesis, whereby a thioamide (such as thiourea) reacts with an α-haloketone to form the thiazole ring system. For the target compound, this approach has been modified to incorporate the requisite functional groups at specific positions.

Method via 4-Chloroacetoacetyl Chloride

This method represents an adaptation of the process used to prepare the carboxylic acid precursor (2-amino-thiazol-4-yl)-acetic acid hydrochloride, followed by esterification.

Reaction Scheme:

The synthesis proceeds through the following key steps:

- Formation of the thiazole ring via reaction of thiourea with 4-chloroacetoacetyl chloride

- Subsequent esterification with methanol to yield the target compound

Procedure Details:

Step 1: Synthesis of (2-amino-thiazol-4-yl)-acetic acid hydrochloride

- Thiourea is suspended in water

- 4-Chloroacetoacetyl chloride dissolved in methylene chloride is added dropwise to the suspension at 5-10°C

- The reaction is maintained at this temperature for 30 minutes

- The cooling bath is removed, and the reaction continues for 60 minutes, during which the temperature rises to 26-27°C

- The reaction mixture is then refrigerated to precipitate the product

Step 2: Esterification

- The (2-amino-thiazol-4-yl)-acetic acid hydrochloride is treated with methanol in the presence of a strong acid catalyst (typically HCl or H₂SO₄)

- The reaction mixture is heated under reflux

- Upon completion, the methyl ester hydrochloride is isolated by cooling and filtration

Reaction Parameters:

Table 1: Reaction Conditions for 4-Chloroacetoacetyl Chloride Method

Method via Ethyl 4-Haloacetoacetate Route

This conventional method involves the reaction of ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate with thiourea, followed by transesterification.

Reaction Scheme:

- Reaction of ethyl 4-haloacetoacetate with thiourea to form ethyl (2-aminothiazol-4-yl)-acetate hydrohalide

- Neutralization to obtain the free base

- Transesterification with methanol to yield the methyl ester

- Formation of the hydrochloride salt

Procedure Details:

- Ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate is reacted with thiourea in a suitable solvent

- The resulting ethyl (2-aminothiazol-4-yl)-acetate hydrohalide is neutralized with a base

- The free base undergoes transesterification with methanol under acidic conditions

- The product is converted to the hydrochloride salt by treatment with HCl

Critical Considerations:

The product obtained via this method is light-sensitive and can undergo decarboxylation in solution to form 2-amino-4-methylthiazole. This necessitates careful handling and storage under controlled conditions.

Modified Hantzsch Thiazole Synthesis

Method via Methyl 3-Bromo-4-oxobutanoate

This method is adapted from the synthesis of the related compound (2-amino-thiazol-5-yl)-acetic acid methyl ester hydrobromide, with modifications to obtain the 4-position isomer.

Reaction Scheme:

Direct cyclization of methyl 3-bromo-4-oxobutanoate with thiourea to form the thiazole ring with the methyl ester already in place.

Detailed Procedure:

- Methyl 3-bromo-4-oxobutanoate (1.07 mol) is added to a suspension of thiourea (73 g, 0.96 mol) in methanol

- The reaction mixture exhibits an exothermic nature and requires temperature control

- The reaction is heated at 80°C for 6 hours

- After cooling, the mixture is allowed to stand at ambient temperature for 4 days

- The product is collected by suction filtration and washed with methanol

- Treatment with HCl yields the hydrochloride salt

Characterization Data:

For the related 5-position isomer, the following data were reported:

Table 2: Reaction Parameters for Methyl 3-Bromo-4-oxobutanoate Method

Direct Esterification of Carboxylic Acid Precursor

Process Description

This straightforward approach involves direct esterification of (2-amino-thiazol-4-yl)-acetic acid with methanol under acidic conditions.

Reaction Scheme:

- (2-Amino-thiazol-4-yl)-acetic acid is treated with methanol in the presence of an acid catalyst

- The resulting methyl ester is converted to the hydrochloride salt with HCl gas or concentrated HCl

Optimization Considerations

Several factors affect the efficiency of the esterification process:

Table 3: Optimization Parameters for Direct Esterification

| Parameter | Recommended Range | Effect on Yield |

|---|---|---|

| Temperature | 60-70°C | Higher temperatures accelerate reaction but may promote side reactions |

| Acid Catalyst | 5-10 mol% H₂SO₄ or HCl | Excess catalyst can lead to degradation |

| Reaction Time | 4-8 hours | Extended reaction times improve conversion but may reduce purity |

| Water Removal | Dean-Stark apparatus or molecular sieves | Essential for driving equilibrium toward ester formation |

| Methanol:Acid Ratio | 10:1 to 20:1 | Excess methanol favors ester formation |

Alternative Preparative Methods

From S-2-Benzothiazolyl Intermediates

This approach, adapted from the synthesis of related compounds, involves alkolysis of mica ester derivatives.

Procedure Overview:

- S-2-benzothiazolyl-(Z)-2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino-thioacetate (1.0 g, 2.195 mmol) is suspended in methanol (10 ml)

- The suspension is heated and stirred at pH 6.5 for 15 minutes

- The mixture is allowed to cool to room temperature

- Light yellow crystals of the product form after 3 days

Via Hydrolysis of Triarylmethyloxyiminoacetic Acid Esters

This method, derived from patent literature on related compounds, involves a two-step process:

- Formation of a (2-aminothiazol-4-yl)triarylmethyloxyiminoacetic acid ester

- Selective hydrolysis to obtain the target compound

Table 4: Reaction Conditions for Hydrolysis Method

| Reaction Stage | Solvent | Temperature | Catalyst/Reagent | Time |

|---|---|---|---|---|

| Formation of ester | Ethyl acetate/acetic acid (25:1 to 1:1) | 15-45°C | BF₃ | 24 hours |

| Hydrolysis | Aqueous medium | <30°C | NaOH or KOH, then acidified to pH 4.0-5.5 | Variable |

The method requires precise pH control during acidification (between 3.5 and 7.0, preferably between 4.0 and 5.5) and temperature control below 30°C, preferably below 20°C.

Comparative Analysis of Preparation Methods

Table 5: Comparison of Preparation Methods

| Method | Starting Materials | Advantages | Limitations | Approximate Yield | Purity |

|---|---|---|---|---|---|

| 4-Chloroacetoacetyl Chloride | Thiourea, 4-chloroacetoacetyl chloride | Light-stable product, high yield | Requires multiple steps, uses acid chloride | 70-75% | High |

| Ethyl 4-Haloacetoacetate | Thiourea, ethyl 4-haloacetoacetate | Conventional approach, well-established | Product is light-sensitive, prone to decarboxylation | 60-65% | Moderate |

| Methyl 3-Bromo-4-oxobutanoate | Thiourea, methyl 3-bromo-4-oxobutanoate | Direct formation of methyl ester, fewer steps | Long reaction time (4+ days) | 65-70% | High |

| Direct Esterification | (2-Amino-thiazol-4-yl)-acetic acid | Simple procedure, readily available starting material | Requires pre-synthesis of acid precursor | 75-80% | High |

| S-2-Benzothiazolyl Intermediates | Mica ester derivatives | High purity product | Complex starting materials, longer crystallization time | Not specified | Very high |

Purification and Quality Control

Purification Methods

Multiple purification techniques can be employed depending on the preparation method and impurity profile:

- Recrystallization : From methanol or methanol/water mixtures, typically yielding colorless crystals

- Precipitation : By cooling or addition of anti-solvents such as ethers

- Filtration : To remove insoluble impurities

- Washing : With cold solvents to remove soluble impurities

Quality Control Parameters

Table 6: Quality Control Specifications

Scale-up and Industrial Production Considerations

Process Economics

The most economically viable process appears to be the direct esterification method, considering raw material costs, process complexity, and waste management. For large-scale production, the method using thiourea and 4-chloroacetoacetyl chloride offers a good balance between yield, product stability, and scalability.

Equipment Requirements

Industrial synthesis typically employs:

- Jacketed glass-lined or stainless steel reactors with temperature control

- Efficient mixing systems

- Filtration equipment (filter presses or centrifuges)

- Drying equipment (vacuum or fluid bed dryers)

- Storage facilities with controlled temperature and light protection

Characterization Data

Spectroscopic Profile

For the target compound or closely related structures:

NMR Data :

- ¹H-NMR signals typically include: thiazole C-H (δ ~7.0-7.2 ppm), methylene -CH₂- (δ ~3.8 ppm), methyl ester -OCH₃ (δ ~3.6 ppm), and broad NH₂ signals (δ ~9.0-9.5 ppm when protonated)

IR Spectroscopy :

- Key bands include C=O stretching (1700-1750 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-S stretching (600-700 cm⁻¹)

Physical Properties

- Molecular Formula: C₆H₉ClN₂O₂S

- Molecular Weight: 208.67 g/mol

- Appearance: Crystalline solid

- Solubility: Soluble in water and polar organic solvents (methanol, ethanol)

Mecanismo De Acción

The mechanism of action of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride in biological systems is not fully elucidated. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and amino group. These interactions can modulate biological pathways, leading to its observed pharmacological effects.

Comparación Con Compuestos Similares

2-(2-Aminothiazol-4-yl)acetic Acid Hydrochloride (CAS RN: 66659-20-9)

Molecular Formula : C₅H₇ClN₂O₂S

Molecular Weight : 194.64 g/mol

Discussion: The absence of the methyl ester in 2-(2-aminothiazol-4-yl)acetic acid hydrochloride enhances its polarity, making it more suitable for aqueous-phase reactions. However, the target compound’s ester group improves stability during storage and facilitates nucleophilic substitutions .

N-[3-(2-Amino-thiazol-4-yl)-phenyl]-acetamide

Molecular Formula : C₁₁H₁₁N₃OS

Molecular Weight : 233.29 g/mol

Discussion: The phenyl-acetamide substitution in this analog introduces aromatic π-π interactions, which may enhance binding to biological targets. However, the target compound’s unmodified amino group offers greater versatility in further functionalization .

(R)-Amino-(4-hydroxyphenyl)acetic Acid Methyl Ester Hydrochloride (CAS RN: 57591-61-4)

Molecular Formula: C₉H₁₁ClNO₃ Molecular Weight: 217.65 g/mol

Discussion : The 4-hydroxyphenyl group in this compound introduces chirality and hydrogen-bonding capability, which are critical for enantioselective drug design. In contrast, the thiazole ring in the target compound contributes to heterocyclic aromatic interactions, often crucial for antimicrobial activity .

Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate

Molecular Formula : C₁₀H₁₃N₃O₅S

Molecular Weight : 287.29 g/mol

However, the target compound’s simpler structure allows for broader applicability in combinatorial chemistry .

Actividad Biológica

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the compound's biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the amino group at the 2-position and the carboxylic acid moiety at the 4-position are critical for its biological interactions. The methyl ester form enhances its solubility and bioavailability.

Antitumor Activity

Recent studies have evaluated the antitumor potential of thiazole derivatives, including (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride. The compound exhibited significant cytotoxic effects against various cancer cell lines. A notable study reported IC50 values indicating potent activity against MCF7 breast cancer cells, with values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | MCF7 | 1.61 ± 1.92 |

| Doxorubicin | MCF7 | 0.5 - 1.0 |

| Compound X | HT29 | <5.0 |

The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity. For instance, substituents on the phenyl ring were found to enhance activity, suggesting that electron-donating groups could increase binding affinity to target proteins involved in cell proliferation .

Antimicrobial Activity

The compound also demonstrated promising antimicrobial properties against various bacterial strains. In vitro tests showed that it inhibited growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain Tested | MIC (µg/mL) |

|---|---|---|

| (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | E. coli | 250 |

| Norfloxacin | E. coli | 125 |

| Compound Y | S. aureus | 500 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers administered varying concentrations of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride to MCF7 cells over a period of 48 hours. The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

A series of experiments were conducted using clinical isolates of Staphylococcus aureus and Escherichia coli to evaluate the antimicrobial efficacy of the compound. Results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, have been extensively studied for their antibacterial properties:

- Antitubercular Activity : Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A series of thiazole-based compounds demonstrated strong bactericidal activity and low cytotoxicity towards eukaryotic cells. These compounds were not significantly affected by mycobacterial efflux pumps, which is crucial for overcoming drug resistance .

- General Antibacterial Properties : Other research has shown that thiazole derivatives exhibit potent antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicated that electron-withdrawing groups on the thiazole ring enhance antibacterial efficacy .

Anticancer Applications

The anticancer potential of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride has been explored in several studies:

- Cytotoxicity Against Cancer Cell Lines : Thiazole derivatives have shown promising results against various cancer cell lines. For instance, certain thiazole-integrated compounds exhibited significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

- Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in tumor cells. Molecular dynamics simulations have revealed that these compounds interact with specific proteins involved in cancer cell survival, enhancing their therapeutic potential .

Anticonvulsant Properties

Another notable application of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is in the field of neurology:

- Anticonvulsant Activity : Several studies have reported that thiazole derivatives possess anticonvulsant properties. Compounds derived from thiazoles have been shown to effectively protect against seizures in animal models, demonstrating median effective doses significantly lower than standard anticonvulsants like ethosuximide .

- Structure-Activity Relationships : SAR analysis indicates that modifications on the thiazole ring can enhance anticonvulsant activity. For example, substituents on the phenyl ring attached to the thiazole significantly influence the potency of these compounds .

Summary Table of Applications

| Application | Key Findings |

|---|---|

| Antimicrobial | Effective against Mycobacterium tuberculosis; not affected by efflux pumps; high selectivity. |

| Anticancer | Significant cytotoxicity against MCF-7 and HepG2 cell lines; induces apoptosis in tumor cells. |

| Anticonvulsant | Demonstrates effective seizure protection; lower doses than standard medications required. |

Q & A

Q. What are the standard synthetic protocols for preparing (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride?

The compound is typically synthesized via esterification of 2-(2-aminothiazol-4-yl)acetic acid with methanol under acidic conditions, followed by acylation or functionalization of the amino group. Key steps include refluxing in methanol to form the methyl ester and subsequent coupling reactions (e.g., with glycine methyl ester hydrochloride) using EDC/HOBt as coupling agents . Crystallization from methanol or DMF/acetic acid mixtures is critical for purification .

Q. How is the structural integrity of the compound validated in synthetic workflows?

X-ray crystallography and hydrogen bonding analysis (N–H⋯N, N–H⋯O, and C–H⋯O interactions) confirm the planar thiazole ring and ester moieties. Intermolecular π-π stacking (centroid distance: 3.536 Å) stabilizes the crystal lattice . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to verify functional groups, such as the methyl ester (C=O stretch at ~1700 cm⁻¹) and thiazole NH₂ .

Q. What are the stability and storage recommendations for this compound?

The compound is hygroscopic and sensitive to moisture. Storage under inert gas (argon or nitrogen) at –20°C in airtight containers is advised. Stability studies indicate degradation under prolonged exposure to light or acidic/basic conditions, necessitating periodic HPLC purity checks .

Q. Which purification methods are most effective for isolating the hydrochloride salt?

Recrystallization from DMF/acetic acid (1:1 v/v) or vacuum-assisted solvent removal yields high-purity crystals (>98%). Column chromatography (silica gel, ethyl acetate/hexane) is used for intermediates, while centrifugal filtration removes insoluble byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Kinetic studies show that adjusting pH to 6.5 during alkolysis reactions reduces side-product formation. For example, heating S-2-benzothiazolyl intermediates in methanol at 60°C for 15 minutes increases yield by 12–15% compared to room-temperature reactions . Microwave-assisted synthesis reduces reaction time for esterification steps from 5 hours to 45 minutes .

Q. What mechanistic insights explain the regioselectivity of acylation at the thiazole amino group?

Density functional theory (DFT) calculations reveal that the amino group’s nucleophilicity is enhanced by electron-donating effects of the thiazole ring. Acylation with trichloroethyl ketones proceeds via a six-membered transition state, favoring substitution at the 2-position of the thiazole .

Q. How can analytical techniques resolve contradictions in spectroscopic data?

Discrepancies in NMR chemical shifts (e.g., NH₂ protons at δ 6.8–7.2 ppm) arise from solvent polarity and hydrogen bonding. Using deuterated DMSO instead of CDCl₃ resolves splitting artifacts. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks ([M+H]⁺ at m/z 235.0452) .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

Molecular docking studies with thiazole-binding enzymes (e.g., bacterial dihydrofolate reductase) highlight the methyl ester’s role in steric hindrance. QSAR models correlate electron-withdrawing substituents on the thiazole ring with increased antibacterial activity .

Q. How should researchers address conflicting yield reports in literature?

Contradictions in yields (e.g., 70–86% for hydrazide derivatives) often stem from variations in solvent purity or catalyst loading. Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios, as outlined in and .

Q. What strategies enable selective derivatization of the methyl ester group?

Alkaline hydrolysis (NaOH/EtOH) converts the ester to a carboxylic acid, which is then coupled with amines via carbodiimide chemistry. Protecting the thiazole amino group with trityl chloride prevents unwanted side reactions during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.